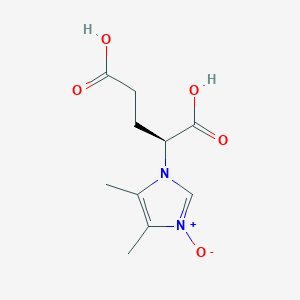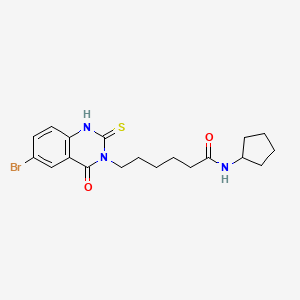![molecular formula C20H21N3O6 B2648765 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-63-9](/img/structure/B2648765.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Virtual Screening and Drug Development
- Researchers have explored the potential of related compounds in the context of drug development. For instance, a study focused on virtual screening targeting the urokinase receptor (uPAR), which led to the synthesis of analogues like IPR-9, demonstrating significant effects on breast cancer cell invasion, migration, adhesion, and angiogenesis. These compounds showed promise in reducing tumor volumes and metastasis in animal models, suggesting potential applications in cancer therapy (Wang et al., 2011).
Chemical Structure Analysis
- Studies have also delved into the crystal structure of related compounds, providing insights into their molecular architecture. For example, the crystal structure of chlorfluazuron, a compound with a somewhat similar structure, was analyzed to understand its molecular interactions and stability. This kind of research is crucial for the development of effective chemical agents, whether in medicine or other fields (Cho et al., 2015).
Role in Modulating Biological Processes
- Another area of research investigates the role of similar compounds in modulating biological processes. For example, the effect of certain antagonists on compulsive food consumption was studied, indicating the potential of these compounds in treating binge eating and other eating disorders. This kind of research broadens our understanding of how specific chemical structures can interact with biological receptors and influence behavior or disease states (Piccoli et al., 2012).
Synthetic Approaches and Derivatives
- There is also research focused on the synthesis of derivatives and analogues of similar compounds. These studies are vital in exploring new therapeutic agents or chemical tools. For instance, the synthesis of 1,3-Benzoxathiol-2-one derivatives from related compounds was examined, which could have implications in various chemical synthesis applications and the development of new compounds with unique properties (Konovalova et al., 2020).
Antioxidant Properties
- Research into the antioxidant properties of related compounds has also been conducted. This is important for understanding the potential health benefits of these compounds and their applications in treating diseases associated with oxidative stress (Abd-Almonuim et al., 2020).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-26-15-6-4-14(9-17(15)27-2)23-10-13(8-19(23)24)22-20(25)21-12-3-5-16-18(7-12)29-11-28-16/h3-7,9,13H,8,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXWAHIAKQVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


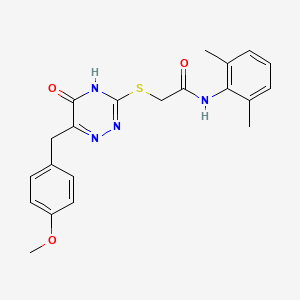
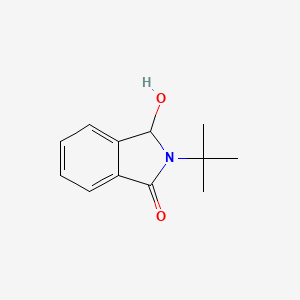
![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
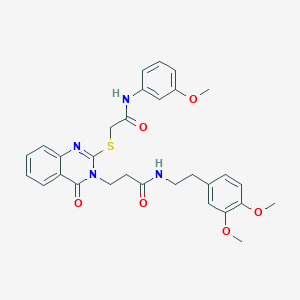
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
